![molecular formula C17H19F B3348279 3-Fluoro-4'-pentylbiphenyl CAS No. 163129-13-3](/img/structure/B3348279.png)
3-Fluoro-4'-pentylbiphenyl
Overview
Description
3-Fluoro-4'-pentylbiphenyl, also known as F5, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the indole-based synthetic cannabinoid family and has been shown to have a high affinity for cannabinoid receptors in the brain. In
Mechanism of Action
3-Fluoro-4'-pentylbiphenyl exerts its effects by binding to the CB1 receptor in the brain, which is part of the endocannabinoid system. This system is involved in various physiological processes, such as pain perception, appetite, mood, and memory. 3-Fluoro-4'-pentylbiphenyl has been shown to activate the CB1 receptor and modulate these processes, leading to its potential use in scientific research.
Biochemical and Physiological Effects:
3-Fluoro-4'-pentylbiphenyl has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to modulate pain perception, appetite, and memory in animal models. Additionally, 3-Fluoro-4'-pentylbiphenyl has been shown to have anti-inflammatory effects and may have potential therapeutic applications in diseases such as multiple sclerosis and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Fluoro-4'-pentylbiphenyl in scientific research is its high affinity for the CB1 receptor, which allows for the investigation of the endocannabinoid system's role in various physiological processes. Additionally, 3-Fluoro-4'-pentylbiphenyl is a synthetic compound, which allows for greater control over its purity and concentration. However, one of the limitations of using 3-Fluoro-4'-pentylbiphenyl in lab experiments is its potential for toxicity, which must be carefully monitored.
Future Directions
There are several future directions for research involving 3-Fluoro-4'-pentylbiphenyl. One area of research is investigating the potential therapeutic applications of 3-Fluoro-4'-pentylbiphenyl in diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to investigate the potential toxicity of 3-Fluoro-4'-pentylbiphenyl and its effects on the endocannabinoid system. Finally, research is needed to investigate the potential of 3-Fluoro-4'-pentylbiphenyl as a tool for studying the endocannabinoid system in the brain and its role in various physiological processes.
Conclusion:
In conclusion, 3-Fluoro-4'-pentylbiphenyl is a synthetic cannabinoid with potential applications in scientific research. Its high affinity for the CB1 receptor allows for the investigation of the endocannabinoid system's role in various physiological processes. However, its potential for toxicity must be carefully monitored. Future research is needed to investigate the potential therapeutic applications of 3-Fluoro-4'-pentylbiphenyl and its effects on the endocannabinoid system.
Scientific Research Applications
3-Fluoro-4'-pentylbiphenyl has been used in various scientific research studies to investigate the role of the endocannabinoid system in the brain. This compound has been shown to have a high affinity for cannabinoid receptors, particularly the CB1 receptor, which is primarily located in the brain. Studies have shown that 3-Fluoro-4'-pentylbiphenyl can activate the CB1 receptor and elicit similar effects to those of natural cannabinoids, such as THC.
properties
IUPAC Name |
1-fluoro-3-(4-pentylphenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F/c1-2-3-4-6-14-9-11-15(12-10-14)16-7-5-8-17(18)13-16/h5,7-13H,2-4,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPWJVSNMASNSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302979 | |
Record name | 3-Fluoro-4′-pentyl-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4'-pentylbiphenyl | |
CAS RN |
163129-13-3 | |
Record name | 3-Fluoro-4′-pentyl-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163129-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4′-pentyl-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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